Decipienolide B

Description

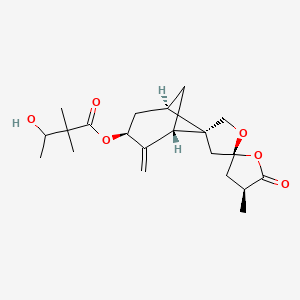

Decipienolide B is a fungal secondary metabolite belonging to the bergamotane sesquiterpenoid class. It was first isolated from Podospora decipiens (strain JS 270) found in sheep dung from South Australia . Structurally, it features a tetracyclic 6/4/5/5 carbon skeleton, a hallmark of bergamotane derivatives, with the molecular formula C₂₁H₃₀O₆ and a molecular weight of 378.47 g/mol . This compound is biosynthesized via the mevalonate pathway, a common route for fungal terpenoids, and is extracted using ethyl acetate (EtOAc) due to its moderate polarity .

Properties

Molecular Formula |

C21H30O6 |

|---|---|

Molecular Weight |

378.5 g/mol |

InChI |

InChI=1S/C21H30O6/c1-11-8-21(27-17(11)23)9-20(10-25-21)14-6-15(20)12(2)16(7-14)26-18(24)19(4,5)13(3)22/h11,13-16,22H,2,6-10H2,1,3-5H3/t11-,13?,14+,15-,16-,20-,21+/m0/s1 |

InChI Key |

ZRQVIGLTTXPLCI-VOLUDKPDSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2(C[C@]3(CO2)[C@@H]4C[C@H]3C(=C)[C@H](C4)OC(=O)C(C)(C)C(C)O)OC1=O |

Canonical SMILES |

CC1CC2(CC3(CO2)C4CC3C(=C)C(C4)OC(=O)C(C)(C)C(C)O)OC1=O |

Synonyms |

decipienolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Future Research Directions

Bioactivity Profiling: this compound requires evaluation against cancer, microbial, and inflammatory targets.

Biosynthetic Gene Clusters (BGCs) : Elucidating BGCs in Podospora decipiens could enable engineered production or structural diversification .

Hybrid Analogues: Synthetic fusion of decipienolide moieties with cytosporins (as in eutypellacytosporins) may enhance bioactivity .

Q & A

Basic: How should I structure a research question for studying Decipienolide B’s biological activity?

A well-formulated research question should include the compound’s target (e.g., enzyme, receptor), the biological outcome measured, and the experimental context. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor. For example: “Does this compound (intervention) inhibit [specific enzyme] in [cell line/organism] (population), compared to [existing inhibitor] (comparison), as measured by [assay/metric] (outcome) over [timeframe] (time)?” This approach clarifies variables and aligns with hypothesis-driven design .

Advanced: How can I resolve contradictions in this compound’s reported mechanisms of action?

Contradictory data may arise from differences in experimental models (e.g., in vitro vs. in vivo), assay conditions (e.g., pH, concentration), or incomplete characterization. To address this:

Replicate studies using standardized protocols (e.g., ISO guidelines for bioassays).

Meta-analysis : Systematically compare results across studies, adjusting for variables like solvent choice or cell line viability .

Mechanistic cross-validation : Combine orthogonal methods (e.g., crystallography for binding confirmation, RNA-seq for pathway analysis) to validate hypotheses .

Basic: What statistical methods are appropriate for analyzing dose-response data for this compound?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Ensure replicates (n ≥ 3) to assess variability, and apply tests like ANOVA for multi-group comparisons. Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) .

Advanced: How can I optimize this compound’s synthetic yield while maintaining purity?

Employ Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature) and interactions. For example:

- Use a Box-Behnken design to test 3–5 variables with minimal runs.

- Monitor purity via HPLC-MS and adjust purification steps (e.g., column chromatography gradients) iteratively .

Document all parameters in supplemental materials to ensure reproducibility .

Basic: What ethical considerations apply to in vivo studies of this compound?

Follow institutional guidelines for animal welfare (e.g., 3Rs principles: Replacement, Reduction, Refinement). For human cell lines, obtain ethics approval and ensure informed consent if using primary samples. Disclose conflicts of interest (e.g., funding sources) in publications .

Advanced: How do I design a systematic review to evaluate this compound’s therapeutic potential?

Define inclusion criteria (e.g., peer-reviewed studies, specific endpoints).

Search multiple databases (PubMed, Web of Science, Embase) using Boolean terms like “this compound” AND (“antimicrobial” OR “cytotoxicity”).

Assess bias risk with tools like ROBIS and synthesize data using PRISMA guidelines .

Highlight gaps (e.g., lack of pharmacokinetic data) for future research .

Basic: How should I calculate sample size for toxicity assays involving this compound?

Use power analysis (α = 0.05, power = 80%) with pilot data to estimate effect size and variability. For example, if a pilot study shows a 20% mortality difference between groups, a sample size of n = 16 per group may suffice. Collaborate with statisticians to validate calculations .

Advanced: What strategies validate this compound’s structural novelty when conflicting NMR data exists?

Multi-dimensional NMR : Acquire HSQC, HMBC, and NOESY spectra to resolve stereochemical ambiguity.

X-ray crystallography : Confirm absolute configuration if crystals are obtainable.

Comparative analysis : Cross-reference with databases (e.g., PubChem, SciFinder) to rule out known artifacts .

Basic: How do I ensure reproducibility in this compound isolation protocols?

Document exact parameters:

- Extraction solvent ratios (e.g., EtOAc:H₂O, 3:1 v/v).

- Chromatography conditions (e.g., column temperature, flow rate).

- Store raw data (TLC plates, HPLC chromatograms) in supplementary files .

Advanced: How can I address low bioavailability in this compound preclinical studies?

Formulation optimization : Test nanoemulsions or liposomes to enhance solubility.

Prodrug synthesis : Modify functional groups (e.g., esterification) to improve absorption.

Pharmacokinetic profiling : Measure Cₘₐₓ, Tₘₐₓ, and AUC in plasma via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.